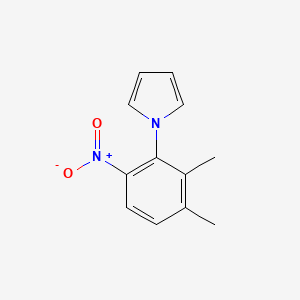

1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole

CAS No.: 1427460-84-1

Cat. No.: VC2726676

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427460-84-1 |

|---|---|

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 1-(2,3-dimethyl-6-nitrophenyl)pyrrole |

| Standard InChI | InChI=1S/C12H12N2O2/c1-9-5-6-11(14(15)16)12(10(9)2)13-7-3-4-8-13/h3-8H,1-2H3 |

| Standard InChI Key | FFWWQPKQMWEFPY-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)[N+](=O)[O-])N2C=CC=C2)C |

| Canonical SMILES | CC1=C(C(=C(C=C1)[N+](=O)[O-])N2C=CC=C2)C |

Introduction

Structural Characteristics and Molecular Properties

Basic Molecular Information

1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole exhibits specific molecular characteristics that define its chemical identity and behavior. The compound's fundamental properties are summarized in Table 1.

| Parameter | Value |

|---|---|

| CAS Number | 1427460-84-1 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Appearance | Not specified in literature |

| Structural Features | Pyrrole ring connected to a 2,3-dimethyl-6-nitrophenyl group |

The compound features a five-membered pyrrole ring directly attached to a phenyl ring that has been modified with two methyl groups at positions 2 and 3, and a nitro group at position 6. This specific arrangement contributes to the compound's unique chemical behavior and potential applications.

Structural Analysis

The structural configuration of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole involves several key features that influence its reactivity. The pyrrole ring, characterized by its aromatic nature and electron-rich properties, is connected to the phenyl ring through an N-C bond. This connection creates a system where electron density can be distributed between both aromatic systems, potentially leading to interesting electronic properties.

Similar nitro-substituted pyrrole compounds have been studied for their structural characteristics. For instance, research on related compounds like 1-(4,5-dimethyl-2-nitrophenyl)-1H-pyrrole-2,5-dione has demonstrated that the nitro group significantly affects the electronic distribution within the molecule . By analogy, we can infer that the nitro group in our target compound would similarly influence its electronic structure, creating regions of electron deficiency and potentially enhancing reactivity at specific positions.

Synthesis Methods

Catalyst-Assisted Synthesis

Research on similar pyrrole compounds has demonstrated the effectiveness of catalyst-assisted synthesis methods. For instance, MIL-53(Al) has been employed as a catalyst for the synthesis of related pyrroles under solvent-free sonication conditions, offering a potentially environmentally friendly approach . This method achieves high yields and represents an innovation in pyrrole synthesis that might be adaptable to our target compound.

The reaction conditions typically include:

-

Carefully controlled temperature environments

-

Selection of appropriate solvents or solvent-free conditions

-

Use of catalysts to enhance reaction efficiency and selectivity

Spectroscopic Properties and Characterization

Spectroscopic Analysis

Spectroscopic techniques are essential for the characterization and confirmation of molecular structures like 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole. While specific spectroscopic data for this exact compound is limited in the provided search results, information on similar compounds can guide our understanding.

Related pyrrole derivatives typically show characteristic spectroscopic features including:

-

IR spectroscopy:

-

NMR spectroscopy:

Computational Analysis

Quantum chemical calculations, including Density Functional Theory (DFT) methods, have been employed to study similar pyrrole derivatives and could provide valuable insights into the electronic structure and properties of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole .

Such computational approaches can reveal:

-

Electron density distributions

-

Molecular orbital energies and configurations

-

Potential energy surfaces

-

Reactivity indicators such as electrophilicity indices

These computational studies complement experimental characterization and can predict properties that might be challenging to measure directly .

Structure-Activity Relationships

Comparison with Similar Compounds

Examining structurally related compounds can provide insights into the potential properties and activities of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole. Several similar compounds have been identified in the literature:

-

1-(4,5-dimethyl-2-nitrophenyl)-1H-pyrrole-2,5-dione (C₁₂H₁₀N₂O₄), which differs in the position of the methyl groups and contains additional carbonyl functionalities

-

1-(2-methyl-3-nitrophenyl)-1H-pyrrole, which lacks one methyl group compared to our target compound

-

Various substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides, which share the dimethyl-substituted pyrrole motif but differ in other structural aspects

The modifications in these related structures can significantly impact properties such as:

-

Solubility and lipophilicity

-

Biological target binding affinities

-

Electronic properties and reactivity patterns

-

Metabolic stability and toxicity profiles

Effect of Substituents

The specific arrangement of substituents in 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole likely influences its chemical behavior and potential applications:

-

The nitro group (-NO₂) at position 6 of the phenyl ring:

-

Acts as an electron-withdrawing group

-

Can enhance the molecule's ability to accept electrons

-

May facilitate certain types of reactions and interactions with biological targets

-

Influences the compound's optical properties

-

-

The methyl groups at positions 2 and 3:

-

Provide steric effects that can influence molecular conformation

-

Contribute electron density through inductive effects

-

May affect the rotation barrier between the pyrrole and phenyl rings

-

Could influence metabolic stability in biological systems

-

The combined effect of these substituents creates a unique electronic environment that distinguishes this compound from its structural relatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume